N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide
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Overview
Description
N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide: is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a sulfanylidene-dihydro-triazolyl moiety, and a methylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the formation of the 1,2,4-triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Attachment of the Methylbenzamide Group: The final step involves the attachment of the methylbenzamide group, which can be achieved through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl linkage or the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Research: It can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds.
Mechanism of Action
The mechanism of action of N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring may participate in hydrogen bonding or coordination with metal ions. The sulfanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Tetramethylethylene chlorophosphite
- 1-Formylpyrrolidine
Uniqueness
N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide stands out due to its combination of a fluorophenyl group, a sulfanylidene-dihydro-triazolyl moiety, and a methylbenzamide structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(Z)-2-(2-fluorophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS/c1-11-6-8-12(9-7-11)17(24)20-15(16-21-18(25)23-22-16)10-13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,24)(H2,21,22,23,25)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACFEDPPODEEMK-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C3=NC(=S)NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2F)/C3=NC(=S)NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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